Phenethyl Ferulate: A Comprehensive Physicochemical and Mechanistic Profile
Phenethyl Ferulate: A Comprehensive Physicochemical and Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl ferulate (PubChem CID: 5316496) is a naturally derived phenolic compound that has garnered significant interest within the scientific community for its potent biological activities. As an ester of ferulic acid and phenethyl alcohol, it belongs to the class of hydroxycinnamic acids. This technical guide provides an in-depth overview of the physicochemical properties of Phenethyl ferulate, detailed experimental protocols for their determination, and a mechanistic exploration of its role as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.33 g/mol | [1] |
| IUPAC Name | 2-phenylethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| CAS Number | 71835-85-3 | [2] |
| Appearance | Yellow gel or yellowish solid | [3] |
| Melting Point | Data not available. The related amide, trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide, has a melting point of 118-120°C. | [3] |
| Boiling Point | Data not available. The smaller analogue, ethyl ferulate, has a boiling point of 164-166°C at 0.5 Torr. | [4] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL). Formulations for in vivo use have been prepared in combinations of DMSO, PEG300, Tween-80, saline, and corn oil. | [5] |
| logP (Octanol/Water) | Data not available. | |
| Storage | Store in a dry, sealed container in a freezer at -20°C. |
Synthesis and Characterization
Phenethyl ferulate can be synthesized from ferulic acid through a multi-step process. The general synthetic scheme involves the protection of the phenolic hydroxyl group, activation of the carboxylic acid, esterification with phenethyl alcohol, and subsequent deprotection.
Characterization of the synthesized product is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify functional groups and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure[3].
Experimental Protocols
The following sections detail standard experimental methodologies for the determination of key physicochemical properties of phenolic esters like Phenethyl ferulate.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
Boiling Point Determination (Thiele Tube Method)
For liquid compounds, the boiling point can be determined at a given pressure using a Thiele tube.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound in a given solvent can be determined using the shake-flask method, followed by a suitable analytical technique for quantification.
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Preparation of Saturated Solution: An excess amount of Phenethyl ferulate is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of Phenethyl ferulate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Mechanism of Action: Dual Inhibition of COX and 5-LOX
Phenethyl ferulate exhibits its anti-inflammatory properties primarily through the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These two enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. Phenethyl ferulate has been shown to inhibit COX with an IC₅₀ of 4.35 µM and 5-LOX with an IC₅₀ of 5.75 µM[2][5][6].
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes. COX-2 is inducibly expressed in response to inflammatory stimuli and is a key target for anti-inflammatory drugs.
Computational docking studies of similar phenolic compounds with COX-2 suggest that they bind within the enzyme's active site. The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, interactions with residues such as Arg120 at the channel entrance and others within the hydrophobic pocket are common for COX inhibitors[7]. This binding prevents the substrate, arachidonic acid, from accessing the catalytic site.
5-Lipoxygenase (5-LOX) Pathway
The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to form leukotrienes. Leukotrienes are potent mediators of inflammation, particularly in allergic and respiratory conditions.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Phenethyl ferulate|CAS 71835-85-3|DC Chemicals [dcchemicals.com]
- 3. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Phenethyl ferulate Datasheet DC Chemicals [dcchemicals.com]
- 7. The structure of NS-398 bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
